molecular formula C6H12F2O B1435150 4,4-Difluoro-2,2-dimethylbutan-1-ol CAS No. 1909328-13-7

4,4-Difluoro-2,2-dimethylbutan-1-ol

Cat. No.: B1435150
CAS No.: 1909328-13-7
M. Wt: 138.16 g/mol
InChI Key: NPPUKIAQBQHCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-2,2-dimethylbutan-1-ol is an organic compound with the molecular formula C6H12F2O and a molecular weight of 138.16 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a butane backbone, making it a fluorinated alcohol. It is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2,2-dimethylbutan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 2,2-dimethylbutan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of automated systems for the addition of reagents and the removal of by-products can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2,2-dimethylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of 4,4-difluoro-2,2-dimethylbutan-1-one.

    Reduction: Formation of 4,4-difluoro-2,2-dimethylbutane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoro-2,2-dimethylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2,2-dimethylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoro-2,2-dimethylbutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2,2-Dimethylbutan-1-ol: Lacks the fluorine atoms, resulting in different chemical and physical properties.

    4-Fluoro-2,2-dimethylbutan-1-ol: Contains only one fluorine atom, leading to different reactivity and applications.

Uniqueness

4,4-Difluoro-2,2-dimethylbutan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical properties. The fluorine atoms increase the compound’s stability and lipophilicity, while the hydroxyl group allows for further chemical modifications. This combination makes it a valuable intermediate in the synthesis of various fluorinated compounds and pharmaceuticals .

Properties

IUPAC Name

4,4-difluoro-2,2-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2O/c1-6(2,4-9)3-5(7)8/h5,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPUKIAQBQHCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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